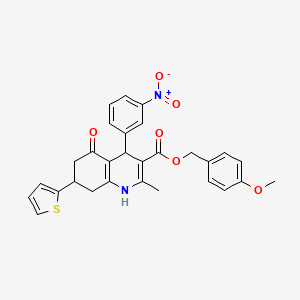![molecular formula C21H16ClN3O2S B11076400 3-(2-chlorophenyl)-5-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11076400.png)
3-(2-chlorophenyl)-5-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a combination of oxazole, thiazole, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the nucleophilic addition reaction, where a thiazole ring is formed by reacting (2-amino-4-(3-chlorophenyl)thiazol-5-yl)(2-chlorophenyl)methanone with various substituted isocyanates/isothiocyanates/isoselenocynates in acetone, with a catalytic amount of sodium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound.
Scientific Research Applications
3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing anticancer and antimicrobial agents.
Materials Science: The compound’s properties may be explored for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The thiazole and oxazole rings can bind to active sites, altering the activity of the target molecules. This binding can lead to the activation or inhibition of biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share the thiazole ring and have been studied for their antimicrobial and anticancer properties.
Coumarin Derivatives: These compounds have similar heterocyclic structures and are known for their biological activities.
Uniqueness
What sets 3-(2-CHLOROPHENYL)-5-METHYL-N-[4-(2-METHYL-13-THIAZOL-4-YL)PHENYL]-12-OXAZOLE-4-CARBOXAMIDE apart is its combination of oxazole and thiazole rings, along with the chlorophenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16ClN3O2S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-19(20(25-27-12)16-5-3-4-6-17(16)22)21(26)24-15-9-7-14(8-10-15)18-11-28-13(2)23-18/h3-11H,1-2H3,(H,24,26) |
InChI Key |
RMKPPBSIQHHEBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C4=CSC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromophenyl)carbonyl]-N-(4-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11076329.png)
![2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B11076331.png)
![1-(4-ethoxyphenyl)-3-{[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]amino}pyrrolidine-2,5-dione](/img/structure/B11076336.png)
![2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11076340.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11076348.png)
![6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol](/img/structure/B11076355.png)
![cyclopropyl[3-(1H-pyrrol-1-yl)-1-benzofuran-2-yl]methanone](/img/structure/B11076356.png)
![4-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076358.png)

![(disulfanediylbis{benzene-2,1-diylnitrilo[(5Z)-4-phenyl-1,3,4-thiadiazol-2-yl-5-ylidene]})bis(phenylmethanone)](/img/structure/B11076368.png)
![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11076371.png)
![4-(4-ethylphenyl)-1-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11076383.png)
![(4E)-4-[3-iodo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11076389.png)
